4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol
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Overview
Description
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is an organic compound that features a phenol group substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method includes the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the pyrazole ring, followed by alkylation to introduce the isopropyl group . The reaction conditions often require the use of catalysts such as chloro(trimethyl)silane and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1H-imidazol-1-yl)propan-2-yl]phenol
- 4-[2-(1H-triazol-1-yl)propan-2-yl]phenol
- 4-[2-(1H-tetrazol-1-yl)propan-2-yl]phenol
Uniqueness
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol is unique due to the presence of the pyrazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like imidazole and triazole. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
2377030-73-2 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
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